Selectivity Index Advantage: Dehydrobufotenine Demonstrates 7.4× Greater Parasite Selectivity than Marinobufotoxin
In a comparative in vitro study evaluating four compounds isolated from Rhinella marina venom against the chloroquine-resistant Plasmodium falciparum W2 strain, dehydrobufotenine exhibited a selectivity index (SI) of 12.33, substantially exceeding that of marinobufotoxin (SI = 1.67) by a factor of approximately 7.4 [1]. Dehydrobufotenine was the only compound among the four tested that demonstrated selective activity against the parasite in the cell viability assay [1][2].
| Evidence Dimension | Selectivity Index (SI = LD50 / IC50) |
|---|---|
| Target Compound Data | SI = 12.33 (IC50 = 19.11 ± 0.20 μM; LD50 = 235.76 ± 4.03 μM) |
| Comparator Or Baseline | Marinobufotoxin: SI = 1.67 (IC50 = 5.31 ± 0.25 μM; LD50 = 8.89 ± 2.66 μM) |
| Quantified Difference | 7.4-fold higher selectivity for dehydrobufotenine |
| Conditions | In vitro SYBR Green I assay against P. falciparum W2 chloroquine-resistant strain; MTT cytotoxicity assay on human pulmonary fibroblast WI-26VA4 cells |
Why This Matters
Higher selectivity index indicates dehydrobufotenine preferentially targets the parasite over human cells, making it a superior lead candidate for antimalarial development compared to marinobufotoxin, which exhibits near-equivalent toxicity to parasite and host cells.
- [1] Banfi, F. F., et al. (2021). Table 5: IC50, LD50, and selectivity index values from in vitro tests with venom fractions from R. marina venom and chloroquine against P. falciparum W2 strain. Journal of Venomous Animals and Toxins including Tropical Diseases, 27, e20200073. View Source
- [2] Banfi, F. F., et al. (2021). Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs. Journal of Venomous Animals and Toxins including Tropical Diseases, 27, e20200073. View Source
